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Compound of Interest

Compound Name: Chloroacetyl bromide

Cat. No.: B8571682 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chloroacetyl bromide is a bifunctional reagent utilized in medicinal chemistry primarily as a

reactive intermediate for the synthesis of various pharmaceutical compounds. Its utility lies in

the presence of two reactive sites: the acyl bromide, which readily reacts with nucleophiles

such as amines and alcohols to form stable amide and ester linkages, respectively, and the

alkyl chloride, which can undergo subsequent nucleophilic substitution. This dual reactivity

makes it a valuable tool for introducing a chloroacetyl moiety into a molecule, which can then

serve as a handle for further molecular elaboration or as a pharmacophoric element itself.

While its application is less frequently documented than its analogue, chloroacetyl chloride,

chloroacetyl bromide is employed in the synthesis of a range of biologically active molecules,

including antiviral and anticancer agents.

Applications in Medicinal Chemistry
The primary application of chloroacetyl bromide in medicinal chemistry is in the synthesis of

heterocyclic compounds and as a linker to connect different pharmacophores. The resulting α-

chloroacetamide moiety is a key structural feature in several classes of bioactive molecules.
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Chloroacetyl bromide has been used in the synthesis of 1,2,4-oxadiazole derivatives that act

as HIV fusion inhibitors.[1] These compounds target the gp41 protein of the HIV virus, which is

crucial for the fusion of the viral and host cell membranes. The chloroacetyl group is introduced

to create an intermediate that is then further functionalized to produce the final inhibitor.

Synthesis of Anticancer Agents
While specific examples detailing the use of chloroacetyl bromide in anticancer drug

synthesis are less common in the literature, the closely related chloroacetyl chloride is widely

used. The resulting chloroacetamide scaffold is a component of various kinase inhibitors and

other anticancer compounds.[2] The principles of its reactivity and application are directly

transferable to chloroacetyl bromide. For instance, compounds bearing a chloroacetamide

group have been shown to target the epidermal growth factor receptor (EGFR) and

cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.

Quantitative Data
The following tables summarize quantitative data for representative compounds synthesized

using chloroacetylation, primarily with chloroacetyl chloride, which is expected to have similar

outcomes to chloroacetyl bromide.

Table 1: Anticancer Activity of Chloroacetyl-derived Compounds

Compound
Class

Target Cell Line
Activity
(IC₅₀/GI₅₀)

Reference

Thiadiazole

Derivatives
EGFR/COX-2

A549 (Lung

Cancer)
20.68 µM [2]

Thiadiazole

Derivatives
EGFR/COX-2

MCF-7 (Breast

Cancer)
2.38 µM [2]

Isatin-Pyrazoline

Conjugates
N/A

Leukemia

Subpanel
0.69-3.35 µM [3]

Table 2: Reaction Conditions for N-Acylation with Chloroacetyl Chloride
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Amine
Substrate

Base Solvent
Reaction
Time

Yield (%) Reference

Aniline None
Phosphate

Buffer
15 min 92 [4]

4-

Methylaniline
None

Phosphate

Buffer
15 min 94 [4]

Benzylamine None
Phosphate

Buffer
20 min 90 [4]

Substituted

Aryl Amine
DBU THF 3-6 h 75-95 [5]

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-
(Bromomethyl)-3-aryl-1,2,4-oxadiazoles using
Bromoacetyl Bromide (as an analogue to Chloroacetyl
Bromide)
This protocol is adapted from the synthesis of related HIV fusion inhibitors.[1]

Materials:

Appropriate benzamidoxime (1 equivalent)

Bromoacetyl bromide (1.1 equivalents)

Anhydrous tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer

Reflux condenser
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Nitrogen or argon atmosphere setup

Procedure:

To a solution of the benzamidoxime in anhydrous THF, add bromoacetyl bromide dropwise at

room temperature under an inert atmosphere.

Heat the reaction mixture to reflux and maintain for 8 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexane) to afford the desired 5-(bromomethyl)-3-aryl-1,2,4-

oxadiazole.

Protocol 2: General Procedure for N-Acylation of Amines
with Chloroacetyl Bromide
This is a general protocol for the formation of a chloroacetamide linkage.

Materials:

Amine (1 equivalent)

Chloroacetyl bromide (1.05 equivalents)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

A suitable base (e.g., triethylamine or pyridine, 1.2 equivalents)

Round-bottom flask

Magnetic stirrer
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Dropping funnel

Ice bath

Procedure:

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask equipped

with a magnetic stirrer and a dropping funnel.

Cool the mixture in an ice bath.

Add a solution of chloroacetyl bromide in the same anhydrous solvent dropwise to the

cooled amine solution over a period of 15-30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting

amine.

Quench the reaction by adding water.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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